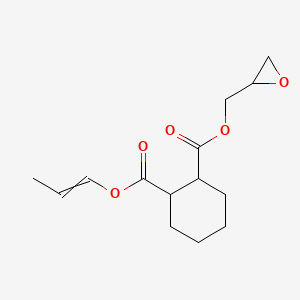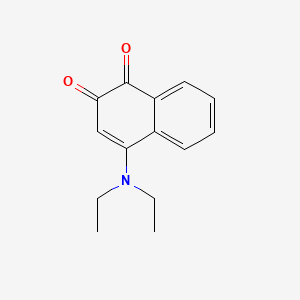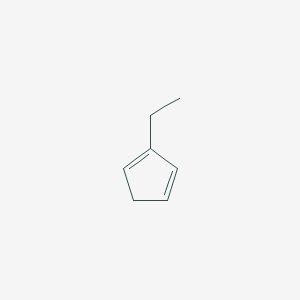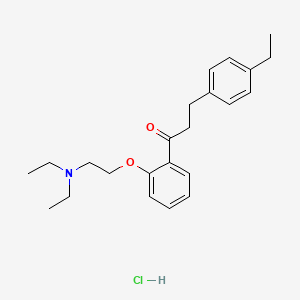
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes both diethylamino and ethylphenyl groups, making it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the diethylaminoethoxy intermediate: This step involves the reaction of diethylamine with an appropriate ethoxy compound under controlled conditions.
Coupling with phenyl groups: The intermediate is then coupled with phenyl groups through a series of reactions, often involving catalysts and specific reaction conditions to ensure the correct orientation and bonding.
Final assembly and hydrochloride formation: The final step involves the assembly of the complete molecule and the addition of hydrochloride to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and equipment to ensure high yield and purity. The process may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with receptors or enzymes, modulating their activity. The ethylphenyl groups contribute to the compound’s overall stability and reactivity, influencing its behavior in various environments.
類似化合物との比較
Similar Compounds
- 1-Propanone, 1-(4-ethynylphenyl)-2-methyl-
- 2-Amino-1-(4-ethylphenyl)-1-propanone Hydrochloride
Uniqueness
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
22908-73-2 |
|---|---|
分子式 |
C23H32ClNO2 |
分子量 |
390.0 g/mol |
IUPAC名 |
1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-ethylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-4-19-11-13-20(14-12-19)15-16-22(25)21-9-7-8-10-23(21)26-18-17-24(5-2)6-3;/h7-14H,4-6,15-18H2,1-3H3;1H |
InChIキー |
KDTNJCILLJVRCP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCCN(CC)CC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


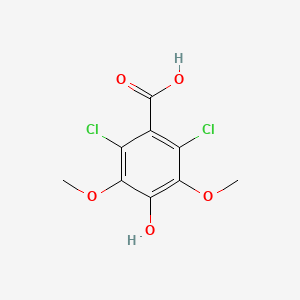

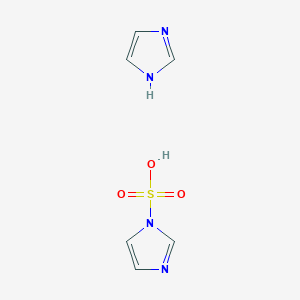
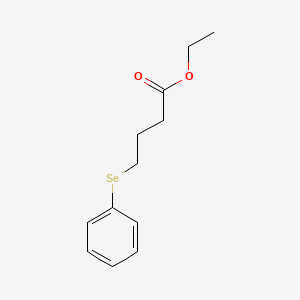
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)


